
5-Amino-2-(4-nitrophenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-(4-nitrophenyl)pyrimidine is a chemical compound with the molecular formula C10H8N4O2 and a molecular weight of 216.2 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of pyrimidines, including this compound, often involves multi-step reactions . For instance, one method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization . Another method involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring, which is a heterocyclic aromatic compound that contains two nitrogen atoms . The compound also contains an amino group and a nitrophenyl group .Chemical Reactions Analysis
Pyrimidines, including this compound, can undergo a variety of chemical reactions. For example, they can participate in reactions with carboxylic acid chlorides under reflux in xylene followed by addition of a base .Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
- Pyrimidine derivatives, including those similar to 5-Amino-2-(4-nitrophenyl)pyrimidine, have been explored for their reactivity and utility in organic synthesis. For instance, reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols have been investigated, showcasing the potential for regio- and stereoselective addition reactions, which are crucial for synthesizing novel organic compounds with specific configurations (Čikotienė et al., 2007).
Materials Science
- Pyrimidine derivatives have been used in the development of materials with specific electronic and optical properties. For example, cyclic M2(RL)2 coordination complexes of pyrimidine derivatives with paramagnetic transition metal dications have exhibited strong antiferromagnetic exchange and reversible solid-state thermochromic changes, indicating their potential for applications in molecular electronics and spintronic devices (Baskett et al., 2005).
Biological Activity
- Synthesis and evaluation of novel poly-substituted pyrimidine derivatives have demonstrated significant anti-TMV (Tobacco Mosaic Virus) activity, highlighting the potential of pyrimidine derivatives in the development of antiviral agents (Wei, 2011).
- Additionally, pyrimidine and fused pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. The introduction of specific functional groups onto the pyrimidine core can significantly influence the antimicrobial efficacy of these compounds, offering a pathway for the design of new antimicrobial agents (Abdel-rahman et al., 2002).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-nitrophenyl)pyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c11-8-5-12-10(13-6-8)7-1-3-9(4-2-7)14(15)16/h1-6H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTVKHVDHBHZLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

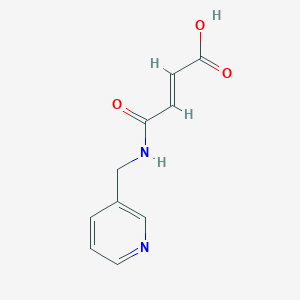
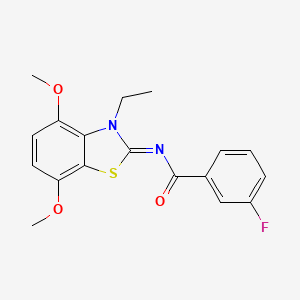
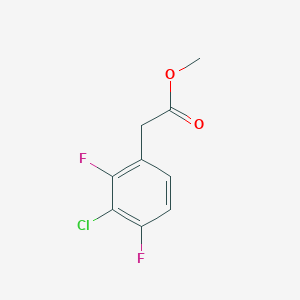
![3-(3-fluorophenyl)-N-(4-isopropylbenzyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![Ethyl 2-[2-(3-phenylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2765212.png)
![[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-imidazol-1-ylmethanone](/img/structure/B2765215.png)
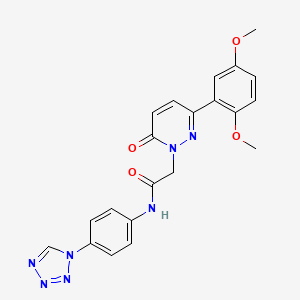

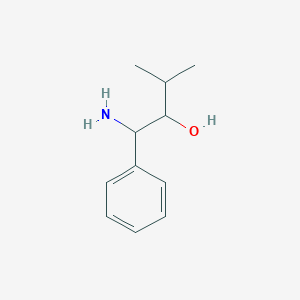

![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2765226.png)
![2-Benzyl-6-oxo-3,4,5,6a-tetrahydro-1H-cyclopenta[c]pyrrole-3a-carbonitrile](/img/structure/B2765227.png)